molecular formula C20H25BrN2O5 B14766005 Phthalimidinoglutarimide-C3-O-PEG1-C2-Br

Phthalimidinoglutarimide-C3-O-PEG1-C2-Br

Katalognummer: B14766005
Molekulargewicht: 453.3 g/mol
InChI-Schlüssel: FGSXAAWCVZFJQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phthalimidinoglutarimide-C3-O-PEG1-C2-Br is a synthetic compound designed for applications in targeted protein degradation and PROTAC (Proteolysis-Targeting Chimera) development. Structurally, it consists of a phthalimidinoglutarimide core linked via a C3-O-PEG1 spacer to a terminal bromine (Br) group. The bromine atom serves as a reactive handle for further conjugation, enabling covalent bonding with thiol-containing biomolecules or other nucleophiles in drug delivery systems .

Key features include:

  • Core Structure: The phthalimidinoglutarimide moiety shares structural homology with thalidomide derivatives, which are known for binding cereblon (CRBN), a critical E3 ubiquitin ligase in protein degradation pathways .
  • PEG1 Linker: The short polyethylene glycol (PEG) spacer balances flexibility and steric hindrance, optimizing molecular interactions in PROTAC designs.
  • Bromine Terminal Group: Enhances reactivity for click chemistry or alkylation reactions compared to hydroxyl- or tosyl-terminated analogs .

Eigenschaften

Molekularformel

C20H25BrN2O5

Molekulargewicht

453.3 g/mol

IUPAC-Name

3-[7-[3-[2-(2-bromoethoxy)ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C20H25BrN2O5/c21-8-10-28-12-11-27-9-2-4-14-3-1-5-15-16(14)13-23(20(15)26)17-6-7-18(24)22-19(17)25/h1,3,5,17H,2,4,6-13H2,(H,22,24,25)

InChI-Schlüssel

FGSXAAWCVZFJQH-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCBr

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phthalimidinoglutarimide-C3-O-PEG1-C2-Br typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a PEG chain, followed by the introduction of the bromine atom at the terminal position. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of Phthalimidinoglutarimide-C3-O-PEG1-C2-Br may involve large-scale reactors and automated processes to handle the complex synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the identity and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Phthalimidinoglutarimide-C3-O-PEG1-C2-Br undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Hydrolysis: The PEG linker can be cleaved under acidic or basic conditions, resulting in the separation of the phthalimide and glutarimide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce oxidized forms of the phthalimide or glutarimide groups.

Wissenschaftliche Forschungsanwendungen

Phthalimidinoglutarimide-C3-O-PEG1-C2-Br has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of protein-ligand interactions and as a probe for investigating biological pathways.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG1-C2-Br involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide and glutarimide groups can form covalent or non-covalent bonds with these targets, modulating their activity. The PEG linker provides flexibility and solubility, facilitating the compound’s access to its targets. The bromine atom can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related derivatives, focusing on molecular properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) PEG Length Terminal Group Key Applications
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br Not explicitly stated (Inferred: ~C18H21BrN2O5) ~365–370 PEG1 Bromine (Br) PROTAC synthesis, covalent conjugation
Phthalimidinoglutarimide-C3-O-PEG1-OH C18H22N2O5 346.383 PEG1 Hydroxyl (OH) Protein degradation probes, non-covalent binding
Phthalimide-PEG3-C2-OTs C24H28N2O8S 477.145 PEG3 Tosyl (OTs) PROTAC linker, nucleophilic substitution
Thalidomide (α-(N-phthalimido)glutarimide) C13H10N2O4 258.23 None None Immunomodulation, CRBN binding

Key Differences and Implications

This shorter linker may reduce aqueous solubility but minimizes steric bulk, enhancing target engagement in dense biological environments . PEG3 derivatives (e.g., Phthalimide-PEG3-C2-OTs) are preferred for extended spacer requirements in PROTACs, whereas PEG1 is suited for compact architectures .

Terminal Group Reactivity: Bromine (Br): Facilitates alkylation or Suzuki coupling, offering versatility in covalent inhibitor design. This contrasts with hydroxyl-terminated analogs (e.g., Phthalimidinoglutarimide-C3-O-PEG1-OH), which are inert under physiological conditions . Tosyl (OTs): Acts as a leaving group in nucleophilic substitutions, enabling efficient conjugation with amines or thiols. However, tosyl groups require basic conditions, limiting compatibility with acid-sensitive substrates .

Core Modifications: Thalidomide derivatives (e.g., C13H10N2O4) lack PEG linkers and reactive terminals, relying on non-covalent CRBN binding. The addition of PEG-Br in Phthalimidinoglutarimide-C3-O-PEG1-C2-Br modernizes the scaffold for covalent or bifunctional applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.